molecular formula C16H11ClO4 B12557276 5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one CAS No. 143582-20-1

5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one

Cat. No.: B12557276
CAS No.: 143582-20-1
M. Wt: 302.71 g/mol
InChI Key: RRSJJGDWIZJFHN-UHFFFAOYSA-N
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Description

5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran ring, a chloro substituent, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Properties

CAS No.

143582-20-1

Molecular Formula

C16H11ClO4

Molecular Weight

302.71 g/mol

IUPAC Name

(5-chloro-3-hydroxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H11ClO4/c1-20-11-5-2-9(3-6-11)14(18)16-15(19)12-8-10(17)4-7-13(12)21-16/h2-8,19H,1H3

InChI Key

RRSJJGDWIZJFHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)O

Origin of Product

United States

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